4-Hydroxyphthalic acid
Overview
Description
4-Hydroxyphthalic acid is a chemical compound that serves as a precursor or an intermediate in the synthesis of various polymeric materials. It is characterized by the presence of both hydroxyl and carboxylic acid functional groups attached to a benzene ring, which allows it to participate in a range of chemical reactions, particularly those relevant to polymer chemistry.
Synthesis Analysis
The synthesis of derivatives of 4-hydroxyphthalic acid has been explored in several studies. For instance, N-(4-Carboxyphenyl)-4-acetoxyphthalimide, a derivative, was prepared from 4-hydroxyphthalic acid and used to produce poly(ester imides) through polycondensation under various reaction conditions . The purity of the monomer was found to be crucial for the formation of whisker-like crystals . Another study synthesized 4-hydroxyisophthalic acid from p-methoxybenzoic acid and paraformaldehyde through the Blanc chloromethylation reaction, followed by oxidation and demethylation, achieving an overall yield of about 78% .
Molecular Structure Analysis
The molecular structure of 4-hydroxyphthalic acid derivatives has been analyzed using various techniques. Wide-angle X-ray scattering (WAXS) patterns revealed that the whiskers obtained from the polycondensation possess an orthorhombic crystal lattice with a high degree of crystallinity . Single-crystal X-ray crystallography was used to characterize coordination polymers synthesized from a derivative of 4-hydroxyphthalic acid, showing diverse structural features due to the versatile coordination modes of the ligand .
Chemical Reactions Analysis
4-Hydroxyphthalic acid and its derivatives undergo a variety of chemical reactions. The polycondensation reactions lead to the formation of polymers with different properties depending on the reaction conditions and the monomers used . The hydroxylation of isophthalic acid under hydrothermal conditions has also been reported, which resulted in the in situ synthesis of hydroxylated derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 4-hydroxyphthalic acid have been extensively studied. Differential scanning calorimetry (DSC) measurements indicated reversible first-order phase transitions for copoly(ester imide)s synthesized from 4-hydroxyphthalic acid derivatives . The thermal behavior of these polymers, including phase transitions and degradation temperatures, has been characterized . The crystal structures of these materials are supported by various intermolecular interactions, such as hydrogen bonding and π-π stacking .
Scientific Research Applications
Pharmacological Properties
4-Hydroxyphthalic acid (4-HIA), a by-product in the manufacture of salicylic acid, has been explored for its pharmacological properties. Studies have shown that 4-HIA exhibits analgesic and antipyretic activities. These findings were initially based on its structural similarity to salicylic acid, leading to research that confirmed these pharmacological effects (Chesher et al., 1955). Further pharmacological examination of 4-HIA revealed it possesses potent antipyretic and mild analgesic properties, which were compared to another related compound, 2-hydroxyisophthalic acid (Collier & Chesher, 1956).
Materials Science and Engineering
In materials science, 4-HIA has been utilized in the fabrication of polymers. For example, it has been used in the synthesis of poly(ester imides), where its whisker-like crystals were characterized for various properties, indicating potential applications in advanced materials (Kricheldorf et al., 1993).
Nanotechnology and Neuroprotection
4-HIA has also found applications in the field of nanotechnology and neuroprotection. A study encapsulated 4-HIA using polylactide-co-glycolide (PLGA) to enhance its solubility and bioavailability. The resulting nanoparticles showed antioxidant and neuroprotective potential, suggesting its use in managing oxidative stress-related neurodegenerative diseases (Ravikiran et al., 2021).
Antioxidant Properties
The antioxidant properties of 4-HIA have been examined, particularly its potential in scavenging free radicals and exhibiting cytoprotective activities. Research on 4-HIA isolated from Decalepis hamiltonii roots highlighted its capability in scavenging various physiologically relevant free radicals and demonstrated its potential health implications due to its cytoprotective activity (Srivastava, Rao, & Shivanandappa, 2012).
Future Directions
Research has shown that 4-Hydroxyphthalic acid can be used to prepare nonmigrating highly plasticized PVC . This approach increases the interaction between phthalate and PVC to suppress its migration, not simply to enlarge its molecular size (or molecular weight) . This methodology is highly versatile for producing the desired non-leaching PVC with a permanent plasticizer effect .
properties
IUPAC Name |
4-hydroxyphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRVRCAFWBBXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060585 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphthalic acid | |
CAS RN |
610-35-5 | |
Record name | 4-Hydroxyphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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